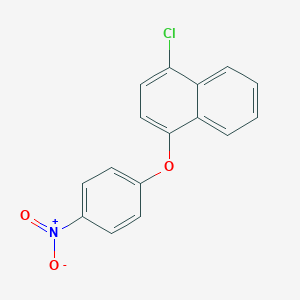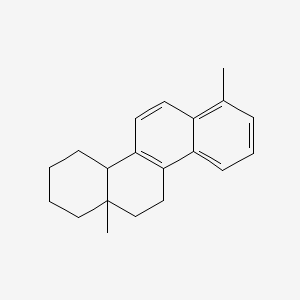
7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H24 This compound is characterized by its complex structure, which includes multiple fused rings and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactions.
Biology: Research into its biological activity includes studying its interactions with enzymes and cellular components.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism by which 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include the activation or inhibition of specific enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: this compound is unique due to its specific structure, which includes additional methyl groups and a more complex ring system.
Propriétés
Numéro CAS |
75758-27-9 |
|---|---|
Formule moléculaire |
C20H24 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
7,12a-dimethyl-2,3,4,4a,11,12-hexahydro-1H-chrysene |
InChI |
InChI=1S/C20H24/c1-14-6-5-7-16-15(14)9-10-18-17(16)11-13-20(2)12-4-3-8-19(18)20/h5-7,9-10,19H,3-4,8,11-13H2,1-2H3 |
Clé InChI |
SUUQADHYPQNUKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3CCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


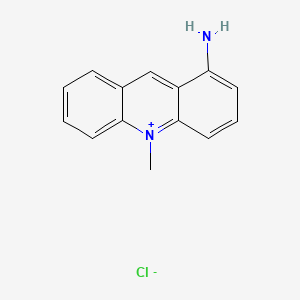
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
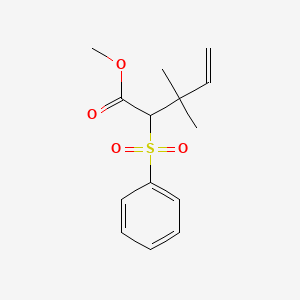
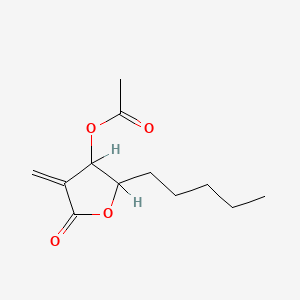

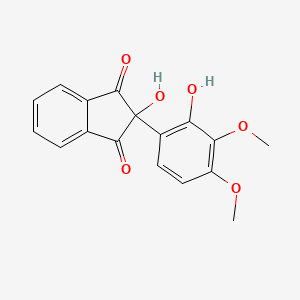
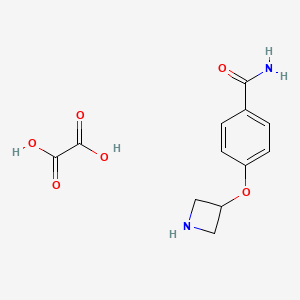
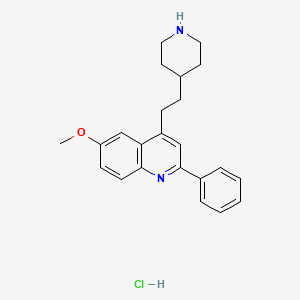

![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
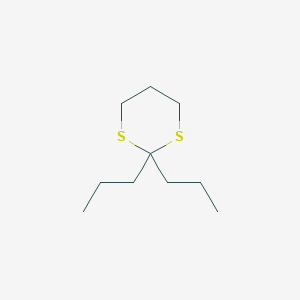
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
